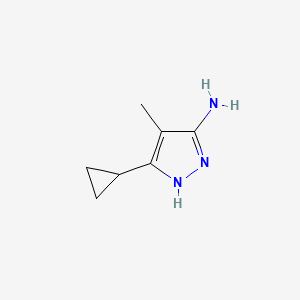![molecular formula C8H12N4O B1523187 3-Amino-1-[2-(pyridin-2-yl)ethyl]urea CAS No. 1094481-36-3](/img/structure/B1523187.png)
3-Amino-1-[2-(pyridin-2-yl)ethyl]urea
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Chemical Interactions and Complex Formation
Research on compounds closely related to 3-Amino-1-[2-(pyridin-2-yl)ethyl]urea, such as N-(pyridin-2-yl),N'-substituted ureas, reveals their ability to form complexes with other molecules through hydrogen bonding. This is particularly evident in the association of these ureas with substituted 2-amino-1,8-naphthyridines and benzoates, which serves as a model for studying the classical substituent effect on complex formation. These interactions are crucial for understanding the behavior of these compounds in various solvents and could inform their potential applications in materials science and drug delivery systems (Ośmiałowski et al., 2013).
Analytical Applications
The derivatives of pyridyl ureas have been utilized in analytical chemistry, such as in the development of fluorescent sensors for the detection of organic acids. These sensors exhibit changes in fluorescence upon the addition of organic acids, demonstrating the potential of pyridyl ureas for use in chemical sensing and environmental monitoring (Jordan et al., 2010).
Drug Discovery and Pharmaceutical Chemistry
In the realm of pharmaceutical chemistry, benzimidazole ureas, structurally similar to 3-Amino-1-[2-(pyridin-2-yl)ethyl]urea, have been identified as potent antibacterial agents. This highlights the potential of urea derivatives in contributing to the development of new antibiotics, especially those targeting Gram-positive bacteria through the inhibition of essential bacterial enzymes (Grillot et al., 2014).
Catalysis and Organic Synthesis
Urea derivatives have also been employed as catalysts in organic synthesis. For example, urea has been used as an organo-catalyst in the multicomponent synthesis of highly functionalized pyrans, demonstrating the versatility of urea derivatives in facilitating eco-friendly chemical reactions (Brahmachari & Banerjee, 2014).
Environmental and Agricultural Chemistry
In agricultural chemistry, the stability and degradation patterns of sulfonylurea herbicides have been studied to understand their behavior under various abiotic factors. Such research is essential for assessing the environmental impact of these compounds and developing strategies for their safe use and disposal (Saha & Kulshrestha, 2002).
Mecanismo De Acción
Pharmacokinetics
- Information on absorption is not available in the literature . The volume of distribution remains unspecified. 3-APU might undergo metabolic transformations. Its elimination pathways are unknown. Factors like solubility, metabolism, and protein binding affect bioavailability.
Its potential therapeutic applications warrant investigation, especially considering the diverse biological activities associated with indole derivatives . 🌱🔬
Propiedades
IUPAC Name |
1-amino-3-(2-pyridin-2-ylethyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O/c9-12-8(13)11-6-4-7-3-1-2-5-10-7/h1-3,5H,4,6,9H2,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUGGHQFBIXUNTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCNC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[2-(Adamantan-1-YL)ethyl]piperazine](/img/structure/B1523110.png)
![3-Amino-1-[4-(difluoromethoxy)phenyl]urea](/img/structure/B1523111.png)
![4-[4-(Aminomethyl)phenyl]-1lambda6-thiomorpholine-1,1-dione](/img/structure/B1523112.png)






amine](/img/structure/B1523125.png)
